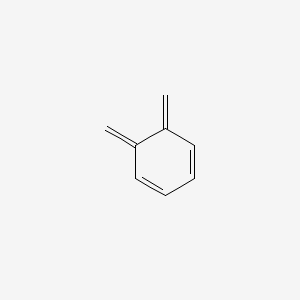

o-Xylylene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

32714-83-3 |

|---|---|

Formule moléculaire |

C8H8 |

Poids moléculaire |

104.15 g/mol |

Nom IUPAC |

5,6-dimethylidenecyclohexa-1,3-diene |

InChI |

InChI=1S/C8H8/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H2 |

Clé InChI |

XURVRZSODRHRNK-UHFFFAOYSA-N |

SMILES |

C=C1C=CC=CC1=C |

SMILES canonique |

C=C1C=CC=CC1=C |

Autres numéros CAS |

32796-95-5 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Photochemical Generation of o-Xylylene from Benzocyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical generation of o-xylylene from benzocyclobutene, a significant reaction in organic synthesis. This document details the underlying mechanism, presents key quantitative data, and offers detailed experimental protocols for researchers in synthetic chemistry and drug development.

Introduction

Benzocyclobutene (BCB), a strained bicyclic hydrocarbon, serves as a stable precursor to the highly reactive intermediate, this compound (also known as o-quinodimethane). While the thermal ring-opening of BCB at temperatures above 180°C is a well-established method for generating this compound, photochemical activation offers an alternative pathway that can be performed under milder conditions.[1][2] This photochemical electrocyclic reaction provides access to this compound, which is a valuable intermediate for constructing complex polycyclic and heterocyclic systems through cycloaddition reactions, most notably the Diels-Alder reaction.[3][4] The ability to generate this reactive diene photochemically allows for spatial and temporal control over its formation, a feature of significant interest in materials science and complex molecule synthesis.

Reaction Mechanism: Photochemical Electrocyclic Ring-Opening

The photochemical generation of this compound from benzocyclobutene proceeds via a conrotatory electrocyclic ring-opening reaction. Upon absorption of ultraviolet (UV) light, benzocyclobutene is promoted to an electronically excited state. In this excited state, the strained four-membered ring opens to form the diene, this compound. This process is governed by orbital symmetry rules.[5] The generated this compound is a transient species that can be trapped in situ by a suitable dienophile in a [4+2] cycloaddition reaction to form a stable six-membered ring, which restores the aromaticity of the benzene ring.[3]

Quantitative Data

The efficiency and characteristics of the photochemical generation of this compound can be described by various quantitative parameters. Below are tables summarizing the spectroscopic data for the reactant and the transient intermediate.

Table 1: Spectroscopic Properties of Benzocyclobutene and this compound

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent | Reference(s) |

| Benzocyclobutene | ~270 | Not specified | Not specified | [6] |

| This compound | 360 | 3 x 10³ | Cyclohexane | [7] |

Table 2: Photochemical Reaction Parameters

| Parameter | Value/Condition | Notes | Reference(s) |

| Excitation Wavelength | 228 - 266 nm | UV irradiation is required for photoactivation. | [7][8] |

| Quantum Yield (Φ) | Not specified | The efficiency of the photochemical ring-opening is influenced by factors such as wavelength and solvent. | [9] |

| Temperature | Low temperatures (e.g., 77 K) | Often performed in a rigid matrix to stabilize the generated this compound. | [10] |

| Solvents | Hydrocarbon solvents (e.g., hexane, cyclohexane), 3-methylpentane | Inert solvents are typically used. | [7][8][10] |

| This compound Lifetime | Transient | This compound is a reactive intermediate that is typically trapped in situ. | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the photochemical generation of this compound and its subsequent trapping via a Diels-Alder reaction.

This protocol describes the generation of this compound from benzocyclobutene using a standard immersion-well photoreactor and its in-situ trapping with maleic anhydride.

Materials and Equipment:

-

Benzocyclobutene

-

Maleic anhydride

-

Anhydrous solvent (e.g., cyclohexane or toluene)

-

Immersion-well photoreactor with a medium-pressure mercury lamp[11]

-

Quartz or Pyrex reaction vessel[11]

-

Magnetic stirrer and stir bar

-

Cooling system for the immersion well

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for work-up and purification (rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: Assemble the immersion-well photoreactor. Place the UV lamp inside the cooling jacket and circulate coolant. Place a solution of benzocyclobutene (1.0 eq.) and maleic anhydride (1.2 eq.) in the anhydrous solvent in the reaction vessel. The concentration of benzocyclobutene should be in the range of 0.01-0.1 M.

-

Degassing: Degas the solution by bubbling an inert gas (N₂ or Ar) through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiation: While stirring the solution, turn on the UV lamp to initiate the photochemical reaction. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture.

-

Reaction Work-up: Once the reaction is complete (as indicated by the consumption of benzocyclobutene), turn off the lamp. Remove the solvent from the reaction mixture using a rotary evaporator.

-

Product Isolation and Purification: The crude product, the Diels-Alder adduct of this compound and maleic anhydride, can be purified by recrystallization or column chromatography.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Laser flash photolysis is a powerful technique to study the transient this compound intermediate directly.[7]

Equipment:

-

Pulsed laser system (e.g., Nd:YAG laser with frequency-quadrupling to 266 nm) as the "pump" source[7]

-

A continuous wave lamp (e.g., xenon arc lamp) as the "probe" source

-

Monochromator and a fast detector (e.g., photomultiplier tube)

-

Digital oscilloscope

-

Quartz cuvette

-

Inert gas supply

Procedure:

-

Sample Preparation: Prepare a dilute, degassed solution of benzocyclobutene in a suitable spectroscopic solvent (e.g., cyclohexane) in a quartz cuvette.

-

Data Acquisition: The sample is excited with a short pulse of laser light (the pump pulse). The changes in the absorption of the probe light by the sample are monitored as a function of time after the laser flash.

-

Spectral and Kinetic Analysis: By varying the wavelength of the probe light, a transient absorption spectrum of the generated this compound can be constructed.[7] The decay kinetics of the transient species can be monitored at a fixed wavelength to determine its lifetime.

Experimental Workflow

The overall workflow for a typical preparative photochemical experiment involving the generation and trapping of this compound is illustrated below.

Conclusion

The photochemical generation of this compound from benzocyclobutene provides a valuable synthetic route to this highly reactive diene under mild conditions. This method allows for the construction of complex molecular architectures through subsequent cycloaddition reactions. The protocols and data presented in this guide offer a solid foundation for researchers to explore and utilize this powerful photochemical transformation in their synthetic endeavors.

References

- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]

- 2. 570. Benzocyclobutenes. Part II. A new synthesis of benzocyclobutene and of 1,2-diphenylbenzocyclobutene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Flow photochemistry: Old light through new windows [beilstein-journals.org]

spectroscopic characterization of transient o-Xylylene

An In-depth Technical Guide to the Spectroscopic Characterization of Transient o-Xylylene

Introduction

This compound (also known as o-quinodimethane) is a highly reactive diradical intermediate of significant theoretical and synthetic interest. Its transient nature, with a short lifetime in solution at room temperature, makes direct characterization challenging. This guide provides a comprehensive overview of the advanced spectroscopic techniques and experimental protocols used to generate and characterize this fleeting molecule. The data and methodologies presented are essential for researchers in physical organic chemistry, reaction kinetics, and materials science who study reactive intermediates.

Generation of Transient this compound

The spectroscopic investigation of this compound necessitates its in-situ generation from stable precursors. Photochemical methods are predominantly employed due to their ability to produce the transient species on a timescale compatible with spectroscopic detection techniques like laser flash photolysis.

Common Precursors and Methods:

-

Photolysis of α,α'-Dihalo-o-xylenes: The most common method involves the laser-induced photolysis of precursors such as α,α'-dichloro-o-xylene or α,α'-dibromo-o-xylene.[1] This reaction typically proceeds via a sequential two-photon process, where the first photon cleaves one carbon-halogen bond to form an o-(halomethyl)benzyl radical, and a second photon cleaves the remaining C-X bond to yield this compound.[2][3]

-

Photolysis of 2-Indanone: Excitation of 2-indanone with UV light (e.g., 266 nm) leads to its decarbonylation, efficiently producing this compound in a one-photon process.[1]

-

Electrocyclic Ring Opening: The photochemical or thermal electrocyclic ring-opening of benzocyclobutene and its derivatives also serves as a reliable route to generate this compound intermediates.[4][5]

-

Photolysis of α,α'-bis(trimethylstannyl)-o-xylene: This precursor can also be photolyzed to generate the target transient species.[1]

The choice of precursor and method depends on the specific spectroscopic technique being employed and the desired experimental conditions (e.g., solution phase vs. low-temperature matrix).

Spectroscopic Characterization Techniques

Due to its high reactivity, this compound is typically studied using time-resolved spectroscopy in solution or by trapping it in an inert, low-temperature matrix (matrix isolation) for analysis.[6][7]

UV-Visible (UV-Vis) Absorption Spectroscopy

Transient absorption spectroscopy is a cornerstone technique for detecting and monitoring the kinetics of this compound. In a typical laser flash photolysis experiment, a short laser pulse generates the transient species, and its absorption of a probe light source is measured over time.

-

Key Spectroscopic Feature: this compound exhibits a characteristic strong absorption band in the near-UV region. The absorption maximum (λmax) is consistently reported in the range of 360 nm to 370 nm in cyclohexane solution.[1][2] This distinct absorption allows for its unambiguous identification and differentiation from other potential transient intermediates, such as the o-(chloromethyl)benzyl radical, which has an absorption maximum around 330 nm.[2]

Fluorescence Spectroscopy

Two-pulse fluorescence spectroscopy has been successfully used to characterize the emissive properties of this compound.[1] This technique involves a first laser pulse to generate the transient and a second, delayed pulse to excite it and induce fluorescence.

-

Key Spectroscopic Features: When excited at 308 nm in a cyclohexane solution, this compound displays a broad fluorescence emission spectrum with a maximum (λem) at approximately 460 nm .[1] The fluorescence lifetime (τf) has been measured to be 9.3 ± 0.5 ns , providing insight into the decay dynamics of its first singlet excited state (S1).[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides detailed structural information by probing the vibrational modes of a molecule. For a highly reactive species like this compound, IR spectra are typically obtained using the matrix isolation technique.[8][9] The precursor is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (e.g., at 10 K). Subsequent in-situ photolysis generates this compound, which is trapped and stabilized by the rigid inert matrix, allowing for conventional spectroscopic analysis. While detailed IR spectra for this compound are less commonly published than UV-Vis data, this method is critical for confirming its structure and comparing experimental vibrational frequencies with those predicted by computational chemistry.[9] Intermediate species in o-xylene isomerization processes, which may be related to protonated forms of this compound, have been characterized by IR bands at 1485 cm⁻¹ and 1455 cm⁻¹.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct NMR characterization of transient this compound in solution at ambient temperature is generally not feasible due to its short lifetime and low concentration. However, low-temperature NMR techniques, which have been applied to other transient species like isoindenes, could potentially be used if the lifetime of this compound can be sufficiently extended in a suitable solvent at cryogenic temperatures.[12] To date, detailed ¹H or ¹³C NMR data for transient this compound remains elusive in the literature.

Data Presentation: Summary of Spectroscopic Properties

The quantitative spectroscopic data for transient this compound generated in cyclohexane solution are summarized below.

| Spectroscopic Technique | Parameter | Value | Reference(s) |

| UV-Vis Absorption | Absorption Maximum (λmax) | 360 - 370 nm | [1][2] |

| Fluorescence Emission | Excitation Wavelength (λex) | 308 nm | [1] |

| Emission Maximum (λem) | 460 nm | [1] | |

| Fluorescence Lifetime (τf) | 9.3 ± 0.5 ns | [1] |

Experimental Protocols

Protocol for Transient Absorption Spectroscopy

This protocol describes a typical laser flash photolysis experiment for the generation and detection of this compound from α,α'-dichloro-o-xylene.

-

Sample Preparation: Prepare a deaerated 1.5 mM solution of α,α'-dichloro-o-xylene in spectroscopic grade cyclohexane. Deaeration is achieved by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the transient species by oxygen.

-

Apparatus: Utilize a standard laser flash photolysis setup. The excitation source is a Nd:YAG laser, using the fourth harmonic at 266 nm (< 10 ns pulse width). The probe light is generated by a pulsed xenon lamp.

-

Data Acquisition:

-

The sample is held in a quartz cuvette and irradiated with the 266 nm laser pulse.

-

The probe light passes through the sample, and the change in its intensity is monitored by a monochromator and a fast detector (e.g., a photomultiplier tube).

-

The signal is recorded by a digital oscilloscope to generate transient absorption spectra at various time delays after the laser pulse (from nanoseconds to microseconds).

-

-

Analysis: The transient spectrum is analyzed to identify the absorption maximum of this compound (~360-370 nm). Kinetic traces at this wavelength are analyzed to determine the lifetime and decay kinetics of the transient.

Protocol for Matrix Isolation IR Spectroscopy

This protocol outlines the generation and IR characterization of this compound in a solid argon matrix.

-

Sample Preparation: Prepare a gaseous mixture of a suitable precursor (e.g., benzocyclobutene or 2-indanone) and a host gas (argon) with a high host-to-guest ratio (typically >1000:1) in a vacuum line.

-

Apparatus: The experiment is conducted in a high-vacuum chamber containing a cryogenic cold window (e.g., CsI or KBr) cooled to ~10 K by a closed-cycle helium cryostat. An FT-IR spectrometer is aligned to pass its beam through the window.

-

Deposition: The gas mixture is slowly deposited onto the cold window over a period of several hours, forming a transparent solid matrix. An initial IR spectrum of the isolated precursor is recorded.

-

Photogeneration: The matrix is irradiated in-situ with a UV light source (e.g., a low-pressure mercury lamp at 254 nm) for a set duration to photolyze the precursor and generate this compound.

-

Spectroscopic Measurement: IR spectra are recorded periodically during irradiation. The appearance of new vibrational bands not attributable to the precursor or known photoproducts is monitored.

-

Analysis: The new IR bands are assigned to this compound, often with the aid of isotopic substitution and comparison to vibrational frequencies calculated using density functional theory (DFT).

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key generation pathway for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Matrix isolation - Wikipedia [en.wikipedia.org]

- 7. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Matrix isolation, spectroscopic characterization, and photoisomerization of m-xylylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standard and rapid scan infrared spectroscopic studies of o-xylene transformations in terms of pore arrangement of 10-ring zeolites – 2D COS analysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

The Fleeting Existence of o-Xylylene: A Technical Guide to its Stability and Reactivity in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction: ortho-Xylylene (o-quinodimethane) is a highly reactive intermediate that has captivated the interest of organic chemists for decades. Its transient nature makes it a powerful tool in chemical synthesis, particularly in the construction of complex polycyclic and heterocyclic systems through Diels-Alder reactions. Understanding the factors governing its stability and reactivity in solution is paramount for harnessing its synthetic potential. This technical guide provides an in-depth analysis of this compound's behavior in solution, summarizing key quantitative data, detailing experimental protocols for its generation and trapping, and visualizing the intricate pathways of its reactions.

Core Concepts: Stability and Reactivity

This compound is an isomer of the stable aromatic compound o-xylene. The disruption of the aromatic sextet in this compound results in a significant decrease in stability and a dramatic increase in reactivity. In solution, its existence is fleeting, readily undergoing dimerization or reacting with available trapping agents.

Dimerization: In the absence of a suitable trapping agent, this compound rapidly dimerizes. The kinetics of this process have been studied, providing insight into the inherent reactivity of the molecule.[1]

Diels-Alder Reactions: The most synthetically useful reaction of this compound is its participation as a diene in [4+2] cycloaddition reactions. It reacts readily with a variety of dienophiles to form substituted tetralin systems. This reaction is a cornerstone of many complex molecule syntheses.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the spectroscopic properties and reaction kinetics of this compound in solution.

| Parameter | Value | Solvent | Method | Reference |

| UV-Vis Absorption (λmax) | 370 nm | Cyclohexane | Flash Photolysis | [2] |

| Fluorescence Emission (λmax) | 460 nm | Cyclohexane | Two-pulse fluorescence spectroscopy | [2] |

| Fluorescence Lifetime | 9.3 ± 0.5 ns | Cyclohexane | Two-pulse fluorescence spectroscopy | [2] |

Table 1: Spectroscopic Properties of this compound

| Reaction | Rate Constant (k) | Temperature (°C) | Solvent | Method | Reference |

| Dimerization | (Data not explicitly found in a tabular format in search results) | Room Temp | Various | Flash Photolysis | [1] |

| Reaction with O₂ | (Activation energy data available for o-xylyl radical + O₂) | N/A | Gas Phase | Quantum Chemical Calculations | [3] |

Table 2: Reaction Kinetics of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful generation and utilization of this compound in a laboratory setting. Below are protocols for two common methods.

Protocol 1: Generation of this compound via Flash Photolysis of α,α'-Dibromo-o-xylene

Objective: To generate and observe this compound transiently in solution using laser flash photolysis.

Materials:

-

α,α'-Dibromo-o-xylene

-

Spectroscopic grade cyclohexane (or other suitable apolar solvent)

-

Quartz cuvette

-

Laser flash photolysis apparatus (e.g., Nd:YAG laser with a 266 nm output)

-

Transient absorption spectrometer

Procedure:

-

Prepare a dilute solution of α,α'-Dibromo-o-xylene in cyclohexane. The concentration should be optimized to give a sufficient optical density at the excitation wavelength.

-

Transfer the solution to a quartz cuvette and deoxygenate by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to prevent quenching of the transient species by oxygen.

-

Place the cuvette in the sample holder of the flash photolysis apparatus.

-

Excite the sample with a short pulse of 266 nm laser light.

-

Monitor the change in absorbance at various wavelengths as a function of time to record the transient absorption spectrum of the generated this compound. The characteristic absorption maximum is expected around 370 nm.[2]

-

Analyze the decay kinetics of the transient absorption to study the stability and reactivity of this compound under the given conditions.

Protocol 2: Generation of this compound from Benzocyclobutene and Trapping with a Dienophile

Objective: To generate this compound by thermal ring-opening of benzocyclobutene and trap it in situ with a dienophile in a Diels-Alder reaction.

Materials:

-

Benzocyclobutene

-

Maleic anhydride (or other suitable dienophile)

-

Anhydrous o-xylene (as solvent)

-

Reflux condenser

-

Round-bottom flask

-

Stirring apparatus

-

Standard work-up and purification reagents (e.g., organic solvents, drying agents)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzocyclobutene and a slight excess of maleic anhydride in anhydrous o-xylene.

-

Heat the reaction mixture to reflux. The thermal conditions will induce the electrocyclic ring-opening of benzocyclobutene to form this compound.[4]

-

The in situ generated this compound will be immediately trapped by maleic anhydride in a Diels-Alder reaction.

-

Maintain the reaction at reflux for a sufficient time to ensure complete consumption of the benzocyclobutene (monitor by TLC or GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting Diels-Alder adduct by recrystallization or column chromatography.

-

Characterize the product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm the structure of the trapped this compound product.

Visualizing this compound Chemistry

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying this compound.

Caption: Generation and subsequent reactivity of this compound.

Caption: Experimental workflow for flash photolysis of an this compound precursor.

This compound remains a fascinating and synthetically valuable reactive intermediate. Its ephemeral nature in solution presents both challenges and opportunities for the construction of complex molecular architectures. A thorough understanding of its generation, stability, and reactivity, supported by quantitative data and robust experimental protocols, is essential for its effective application in research and development, including the synthesis of novel therapeutic agents. The methodologies and data presented in this guide serve as a foundational resource for scientists seeking to explore the rich chemistry of this transient species.

References

o-Xylylene resonance structures and aromaticity

An In-depth Technical Guide on the Resonance Structures and Aromaticity of o-Xylylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

orththis compound (this compound), or 1,2-bis(methylene)cyclohexadiene, is a highly reactive intermediate with significant implications in organic synthesis. Its electronic structure is a subject of considerable interest, primarily revolving around the debate between its quinoidal and biradical resonance forms. This guide provides a detailed technical examination of this compound's resonance structures and aromaticity, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate its core chemical principles.

Resonance Structures and Electronic Nature

The electronic character of this compound is best described as a resonance hybrid of several contributing structures. The two most significant of these are the quinoidal and biradical forms, which dictate its reactivity.

-

Quinoidal Resonance Structure: This form features a cyclohexadiene ring with two exocyclic double bonds. It is generally considered the primary contributor to the ground state of the molecule.

-

Biradical Resonance Structure: This structure portrays two unpaired electrons, suggesting the potential for radical-mediated reactions. The extent of this biradical character is a key aspect of its chemical behavior.

The ground state of this compound is a singlet state. The actual molecule is a hybrid of these forms, and understanding their relative contributions is crucial for predicting its behavior in chemical reactions.

Aromaticity of this compound

The aromaticity of this compound is a complex and debated topic. Unlike its stable isomer o-xylene (1,2-dimethylbenzene), this compound does not exhibit the characteristics of a classic aromatic compound.

-

Hückel's Rule: With a total of 8 π-electrons, this compound does not satisfy the (4n+2) π electron requirement for aromaticity and would be classified as anti-aromatic if it were a planar, monocyclic, conjugated system. However, the presence of exocyclic double bonds complicates this simple classification.

-

Bond Length Alternation: Aromatic systems exhibit delocalized π-electrons, leading to relatively uniform bond lengths. In contrast, this compound shows significant bond length alternation, which is characteristic of a non-aromatic diene structure.

-

Nucleus-Independent Chemical Shift (NICS): NICS is a computational method used to evaluate the magnetic shielding in the center of a ring system, which serves as an indicator of aromaticity. Aromatic compounds typically have negative NICS values, while anti-aromatic compounds have positive values.

Quantitative Data

The following table summarizes key quantitative data pertaining to the structure and properties of this compound.

| Property | Value | Method |

| Bond Lengths | ||

| C1-C6 | ~1.48 Å | Electron Diffraction |

| C1-C2 | ~1.36 Å | Electron Diffraction |

| C2-C3 | ~1.47 Å | Electron Diffraction |

| C3-C4 | ~1.36 Å | Electron Diffraction |

| Exocyclic C=CH₂ | ~1.35 Å | Electron Diffraction |

| Thermochemistry | ||

| Enthalpy of Formation (m-xylylene) | 81.2 ± 3.0 kcal/mol | Collision-Induced Dissociation |

| Computational Metrics | ||

| NICS(0) | Positive values | Ab initio calculations |

| NICS(1) | Negative values | Ab initio calculations |

Experimental Protocols

Due to its high reactivity and short lifetime, this compound must be generated in situ for experimental investigation. The following protocols are commonly employed.

Generation of this compound via Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis is a technique used to generate reactive intermediates by heating a precursor molecule at high temperatures and low pressures for a short duration.

-

Precursor: Benzocyclobutene is a common precursor for the generation of this compound.

-

Apparatus: The FVP apparatus consists of a sample inlet, a heated quartz tube (the pyrolysis zone), and a cold trap for collecting the products.

-

Procedure:

-

The precursor, benzocyclobutene, is volatilized under high vacuum (typically 10⁻³–10⁻⁵ hPa).

-

The gaseous precursor is passed through a quartz tube heated to high temperatures (e.g., 600-800 °C).

-

The thermal ring-opening of benzocyclobutene yields this compound.

-

The highly reactive product is then immediately condensed onto a cold surface (e.g., a cold finger cooled with liquid nitrogen) to prevent dimerization or other subsequent reactions.

-

Characterization by Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap and study reactive species at very low temperatures.

-

Principle: The generated this compound is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic spectroscopic window. The inert gas forms a solid matrix, isolating individual this compound molecules and preventing them from reacting with each other.

-

Procedure:

-

The FVP apparatus is directly coupled to a cryostat containing a spectroscopic window (e.g., CsI for IR or sapphire for UV-Vis) cooled to temperatures typically below 20 K.

-

A stream of inert matrix gas is introduced into the cryostat.

-

The pyrolytically generated this compound is effused from the FVP furnace and co-condensed with the inert gas onto the cold window.

-

Once a sufficient amount of the matrix has been formed, spectroscopic measurements (IR, UV-Vis, EPR) can be performed on the isolated molecules.

-

Visualizations

Logical Relationships in this compound Chemistry

The following diagram illustrates the interconnected concepts in the study of this compound.

An In-depth Technical Guide to o-Quinodimethane Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-quinodimethanes (o-QDMs) are highly reactive, transient intermediates that have garnered significant attention in organic synthesis due to their propensity to undergo [4+2] cycloaddition reactions (Diels-Alder reactions). This powerful transformation allows for the rapid construction of complex, benzo-fused polycyclic skeletons, which are common structural motifs in a wide array of natural products and pharmaceuticals. The fleeting nature of o-QDMs, often having a lifespan of milliseconds, necessitates their in situ generation from stable precursors. Over the past several decades, a variety of methods have been developed to access these versatile intermediates, enabling their use in the synthesis of intricate molecular architectures with high levels of regio- and stereocontrol. This technical guide provides a comprehensive overview of the core principles of o-quinodimethane chemistry, focusing on their generation, reactivity, and application in modern organic synthesis.

Core Concepts in o-Quinodimethane Chemistry

The utility of o-QDMs is rooted in their electronic structure. As a conjugated diene system constrained within a benzene ring, they are exceptionally reactive dienophiles in Diels-Alder reactions. The frontier molecular orbitals (FMOs) of o-QDMs play a crucial role in their reactivity, with the Highest Occupied Molecular Orbital (HOMO) readily interacting with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile in a concerted, pericyclic reaction. This reaction is typically characterized by a high degree of stereospecificity, where the stereochemistry of the dienophile is faithfully translated to the cycloadduct.

Generation of o-Quinodimethanes

The in situ generation of o-QDMs can be broadly categorized into three main strategies: thermal methods, photochemical methods, and, more recently, transition-metal-catalyzed methods.

Thermal Generation

Thermal generation typically involves the ring-opening of a strained precursor or the extrusion of a small, stable molecule.

-

From Benzocyclobutenes: The thermal electrocyclic ring-opening of benzocyclobutenes is a classical and reliable method for generating o-QDMs. The relief of ring strain provides the thermodynamic driving force for this transformation.

-

From Sulfones: The cheletropic extrusion of sulfur dioxide from 1,3-dihydroisothianaphthene 2,2-dioxides upon heating is another widely employed method.

Photochemical Generation

Photochemical methods often involve the intramolecular hydrogen atom transfer from an ortho-alkyl-substituted aromatic ketone or aldehyde.

-

From o-Alkyl Benzophenones: The photoenolization of o-alkyl benzophenones is a well-established method for generating hydroxy-o-quinodimethanes.[1] UV irradiation excites the carbonyl group, leading to a 1,5-hydrogen shift from the ortho-alkyl group to the carbonyl oxygen, forming the transient o-QDM.

Palladium-Catalyzed Generation

Recent advances have led to the development of novel palladium-catalyzed methods for the generation of o-QDMs from readily available starting materials.[2][3]

-

Multicomponent Reaction: A palladium catalyst can orchestrate a multicomponent reaction between a 2-vinylbromoarene, a diazo compound, and a carbon nucleophile to generate an o-QDM intermediate, which can then be trapped in situ.[2][3]

Reactivity and Applications: The Diels-Alder Reaction

The primary synthetic application of o-QDMs is their participation in [4+2] cycloaddition reactions. Both intermolecular and intramolecular variants of this reaction are widely used.

-

Intermolecular Cycloadditions: Trapping of in situ generated o-QDMs with external dienophiles, such as maleimides, acrylates, and quinones, provides a direct route to a diverse range of polycyclic structures.

-

Intramolecular Cycloadditions (IMDA): When the dienophile is tethered to the o-QDM precursor, an intramolecular Diels-Alder reaction can occur upon generation of the o-QDM.[4][5] This strategy is particularly powerful for the construction of complex, multi-ring systems in a single step.[4][5]

Data Presentation

The following tables summarize quantitative data for representative o-quinodimethane cycloaddition reactions, highlighting the efficiency and stereoselectivity of these transformations.

Table 1: Enantioselective Synthesis of o-QDM Precursors and Subsequent Diels-Alder Reaction

| Entry | Precursor (R) | Dienophile | Yield (%) | d.r. | e.r. |

| 1 | H | N-phenylmaleimide | 70 | >20:1 | 92:8 |

| 2 | Me | N-phenylmaleimide | 72 | >20:1 | 93:7 |

| 3 | Ph | N-phenylmaleimide | 65 | >20:1 | 96:4 |

| 4 | 2-Naphthyl | N-phenylmaleimide | 68 | >20:1 | 95:5 |

| 5 | 4-MeO-Ph | N-phenylmaleimide | 75 | >20:1 | 91:9 |

| 6 | 4-CF3-Ph | N-phenylmaleimide | 61 | >20:1 | 94:6 |

| 7 | H | N-(4-bromophenyl)maleimide | 71 | >20:1 | 92:8 |

| 8 | H | N-methylmaleimide | 68 | >20:1 | 92:8 |

| 9 | H | Maleic anhydride | 55 | 3.5:1 | 91:9 |

| 10 | H | Dimethyl maleate | 41 | 6:1 | 90:10 |

Data sourced from Dong, J., Ostertag, A., & Sparr, C. (2022). o-Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation. Angewandte Chemie International Edition, 61(49), e202211735.

Table 2: Palladium-Catalyzed Generation and Trapping of o-Quinodimethanes

| Entry | Aryl Bromide | Dienophile | Product | Yield (%) |

| 1 | 2-Bromostyrene | N-Phenylmaleimide | Tetralone derivative | 85 |

| 2 | 2-Bromo-4-methoxystyrene | N-Phenylmaleimide | Tetralone derivative | 78 |

| 3 | 2-Bromo-4-fluorostyrene | N-Phenylmaleimide | Tetralone derivative | 82 |

| 4 | 1-Bromo-2-vinylnaphthalene | N-Phenylmaleimide | Naphthalene derivative | 93 |

| 5 | 2-Bromostyrene | Dimethyl acetylenedicarboxylate | Naphthalene derivative | 75 |

| 6 | 2-Bromostyrene | Diethyl maleate | Tetralone derivative | 68 |

Yields are approximate and based on graphical data from Inagaki, K., et al. (2025). Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. Chem. This represents a selection of results to illustrate the scope.

Experimental Protocols

The following are detailed methodologies for key experiments in o-quinodimethane chemistry.

Protocol 1: Thermal Generation of an o-Quinodimethane from a Sulfone Precursor and Subsequent Diels-Alder Reaction (Atroposelective)

This two-step procedure first involves the enantioselective synthesis of the o-QDM precursor via a rhodium-catalyzed [2+2+2] cycloaddition, followed by the thermal generation of the o-QDM and its trapping in a Diels-Alder reaction.

Step A: Enantioselective Synthesis of the o-QDM Precursor

-

To a solution of Rh(cod)₂BF₄ (20.0 mol%) and the appropriate chiral ligand (e.g., (S)-BINAP, 20.0 mol%) in CH₂Cl₂ (10 mL), the mixture is stirred for 20 minutes.

-

A hydrogen atmosphere (1 atm) is introduced, and the mixture is stirred for 1 hour to activate the Rh catalyst.

-

The solvent is removed under reduced pressure.

-

The activated catalyst is dissolved in toluene (25 mL), and the triyne substrate (100 µmol) is added.

-

The reaction mixture is heated to 100 °C for 16 hours.

-

The reaction mixture is cooled to room temperature and filtered through a short plug of silica gel, eluting with ethyl acetate.

-

The solvent is removed under reduced pressure to yield the crude o-QDM precursor, which can be purified by column chromatography.

Step B: Thermal Diels-Alder Reaction

-

The purified o-QDM precursor from Step A is dissolved in diphenyl ether (1.0 mL).

-

The dienophile (e.g., N-phenylmaleimide, 3.00 equiv) is added to the solution.

-

The reaction mixture is heated to 220 °C for 12 hours.

-

The reaction is cooled to room temperature and purified directly by flash column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: Photochemical Generation of a Hydroxy-o-quinodimethane and Diels-Alder Trapping

This procedure describes the generation of a hydroxy-o-quinodimethane from an o-alkyl benzophenone and its subsequent trapping with a dienophile.

-

In a quartz reaction vessel, the o-alkyl benzophenone (e.g., 2-methylbenzophenone, 1.0 equiv) and the dienophile (e.g., N-phenylmaleimide, 1.2 equiv) are dissolved in a suitable solvent (e.g., toluene or benzene) to a concentration of approximately 0.1 M.

-

The solution is deoxygenated by bubbling with nitrogen or argon for 15-20 minutes.

-

The reaction vessel is sealed and irradiated with a UV lamp (e.g., a 365 nm LED lamp) at room temperature with stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to isolate the Diels-Alder adduct.

Protocol 3: Palladium-Catalyzed Generation of an o-Quinodimethane and Intramolecular Diels-Alder Reaction

This protocol is based on the multicomponent reaction developed by Yamaguchi, Muto, and coworkers.[2][3]

-

To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%), DPEphos (10 mol%), and NaH (1.2 equiv).

-

Add anhydrous toluene, followed by the 2-vinylbromoarene (1.0 equiv) and the carbon nucleophile bearing a dienophile moiety (1.1 equiv).

-

Add TMS-diazomethane (1.5 equiv) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the polycyclic product.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts in o-quinodimethane chemistry.

Signaling Pathways and Experimental Workflows

Caption: General workflow for the generation and trapping of o-quinodimethanes.

Caption: Catalytic cycle for the palladium-catalyzed generation of o-quinodimethanes.

Conclusion

The chemistry of o-quinodimethanes represents a powerful and versatile platform for the synthesis of complex molecular structures. The continued development of novel methods for their generation, particularly catalytic and enantioselective strategies, has significantly expanded the scope and applicability of these reactive intermediates. This guide provides a foundational understanding of the core principles, practical experimental procedures, and quantitative data to aid researchers in leveraging o-quinodimethane chemistry for applications in drug discovery, natural product synthesis, and materials science.

References

Methodological & Application

Application Notes and Protocols for o-Xylylene Generation in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in situ generation of o-xylylene and its subsequent use in [4+2] cycloaddition (Diels-Alder) reactions. This compound, a highly reactive diene, serves as a valuable intermediate in the synthesis of complex polycyclic and heterocyclic frameworks, which are often key structural motifs in pharmacologically active compounds. Three primary methods for the generation of this transient species are discussed: thermal ring-opening of benzocyclobutene, photochemical generation from various precursors, and 1,4-elimination from α,α'-dihalo-o-xylenes.

Introduction

The Diels-Alder reaction is a powerful and versatile tool in organic synthesis for the construction of six-membered rings.[1] The reaction involves the concerted cycloaddition of a conjugated diene with a dienophile.[1] this compound (more formally known as o-quinodimethane) is a highly reactive diene that cannot be isolated under normal conditions but can be generated in situ and trapped with a suitable dienophile to afford a variety of substituted tetrahydronaphthalene derivatives.[2] This strategy has been widely employed in the total synthesis of natural products and in the development of novel therapeutic agents.

This application note outlines the most common and effective methods for generating this compound and provides detailed protocols for their implementation in a laboratory setting.

Methods for this compound Generation

There are three principal methods for generating this compound for use in Diels-Alder reactions:

-

Thermal Ring-Opening of Benzocyclobutene: This method involves the thermal, conrotatory ring-opening of a benzocyclobutene precursor to furnish this compound. This is a clean and high-yielding method, often requiring elevated temperatures.[2]

-

Photochemical Generation: Irradiation of certain precursors, such as 1,3-dihydrophthalazine or α,α'-dichloro-o-xylene, can lead to the formation of this compound.[3] This method can sometimes be advantageous as it can be performed at lower temperatures.

-

1,4-Elimination from α,α'-Dihalo-o-xylenes: Treatment of α,α'-dihalo-o-xylenes with a reducing agent, such as zinc dust or sodium iodide, results in a 1,4-elimination to generate this compound. This is a classical and often convenient method.

The choice of method depends on the specific substrate, the desired reaction conditions, and the available starting materials.

Data Presentation

The following tables summarize quantitative data for the Diels-Alder reaction of this compound, generated by different methods, with various dienophiles.

Table 1: Thermal Generation from Benzocyclobutene

| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Maleic Anhydride | Xylene | 140 | 3 | 90 | [4] |

| N-Phenylmaleimide | Xylene | 140 | - | 10 | [4] |

| Dimethyl Acetylenedicarboxylate | Toluene | 110 | 24 | 85 | [5] |

Table 2: 1,4-Elimination from α,α'-Dibromo-o-xylene

| Dienophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Maleic Anhydride | Zn | THF | 25 | 2 | 75 | |

| N-Phenylmaleimide | NaI | DMF | 80 | 4 | 82 | |

| Acrylonitrile | Zn | aq. NH4Cl/CH3CN | RT | 1 | 85 | |

| Methyl Acrylate | Zn | aq. NH4Cl/CH3CN | RT | 1 | 90 | |

| Methyl Vinyl Ketone | Zn | aq. NH4Cl/CH3CN | RT | 1 | 88 |

Note: Yields can vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: Thermal Generation of this compound from Benzocyclobutene and Trapping with Maleic Anhydride

This protocol describes the in situ generation of this compound by thermal ring-opening of benzocyclobutene and its subsequent Diels-Alder reaction with maleic anhydride.

Materials:

-

Benzocyclobutene

-

Maleic Anhydride

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add benzocyclobutene (1.0 mmol, 1.0 eq) and maleic anhydride (1.2 mmol, 1.2 eq).

-

Add 10 mL of anhydrous xylene to the flask.[6]

-

Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.[6]

-

Maintain the reaction at reflux for 3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, cis-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic anhydride, will precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the product under vacuum to obtain the pure Diels-Alder adduct.

Protocol 2: Generation of this compound from α,α'-Dibromo-o-xylene and Trapping with N-Phenylmaleimide

This protocol details the generation of this compound via 1,4-elimination from α,α'-dibromo-o-xylene using sodium iodide and its trapping with N-phenylmaleimide.

Materials:

-

α,α'-Dibromo-o-xylene[7]

-

N-Phenylmaleimide

-

Sodium Iodide (NaI)

-

Dimethylformamide (DMF, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup

Procedure:

-

In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve α,α'-dibromo-o-xylene (1.0 mmol, 1.0 eq) and N-phenylmaleimide (1.1 mmol, 1.1 eq) in 20 mL of anhydrous DMF.

-

Add sodium iodide (2.5 mmol, 2.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C with stirring.

-

Maintain the reaction at this temperature for 4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Diels-Alder adduct.

Visualizations

Caption: General workflow for the generation and subsequent Diels-Alder reaction of this compound.

Caption: Overview of the primary methods for generating the reactive this compound intermediate.

Caption: A generalized experimental workflow for conducting an this compound Diels-Alder reaction.

References

Application Notes: Synthesis of Poly(xylylene) via Chemical Vapor Deposition

Introduction

This document provides a detailed protocol for the synthesis of poly(p-xylylene) thin films, commonly known by the trade name Parylene, using the Gorham process of chemical vapor deposition (CVD). While the user requested information on poly(o-xylylene), the vast majority of established research and applications utilize the para- isomer due to its well-characterized and highly efficient synthesis route. The fundamental principles and apparatus described herein for poly(p-xylylene) are foundational to the CVD of xylylene polymers.

The Gorham process is a solvent-free, initiator-free polymerization that occurs under vacuum, yielding highly conformal, pinhole-free polymer coatings.[1][2][3] This method is ideal for coating complex topographies and sensitive substrates, making it invaluable in fields such as electronics, aerospace, and medical devices for providing robust dielectric, barrier, and protective layers.[4][5][6] The process involves three key stages: sublimation of a solid dimer precursor, pyrolysis (thermal cleavage) of the dimer into reactive monomers, and finally, the deposition and spontaneous polymerization of the monomers onto a substrate at or near room temperature.[3][7]

Experimental Workflow and Chemical Pathway

The overall experimental workflow for the CVD synthesis of poly(p-xylylene) is a multi-step process that takes place within an integrated vacuum system.

Caption: High-level workflow for the Gorham CVD process.

The chemical transformation begins with a stable dimer, [2.2]paracyclophane, which is thermally cleaved into a highly reactive diradical monomer, p-xylylene. These monomers then polymerize on the substrate surface.

Caption: Chemical structures in the synthesis of poly(p-xylylene).

Experimental Protocols

Materials and Equipment

-

Precursor: Di-para-xylylene (for Parylene N) or Dichloro-di-p-xylylene (for Parylene C). The mass required depends on the desired film thickness and the surface area to be coated.

-

Adhesion Promoter: A-174 (γ-methacryloxypropyltrimethoxysilane) or similar organosilane.[4]

-

Solvents: Isopropanol, acetone, and deionized water for substrate cleaning.

-

Equipment:

-

Parylene CVD System, consisting of:

-

Sublimation/Vaporizer Furnace

-

Pyrolysis Furnace

-

Deposition Chamber

-

Cold Trap (liquid nitrogen cooled)

-

Rotary Vane Vacuum Pump

-

Pressure and Temperature Controllers

-

-

Substrates (e.g., silicon wafers, glass slides, electronic devices).

-

Plasma cleaner or UV-Ozone cleaner (recommended for critical surfaces).

-

Foil boat for holding the dimer precursor.[4]

-

Substrate Preparation Protocol

Proper substrate preparation is critical for ensuring strong adhesion of the Parylene film.

-

Solvent Cleaning:

-

Sonicate substrates in acetone for 10 minutes.

-

Sonicate substrates in isopropanol for 10 minutes.

-

Rinse thoroughly with deionized water.

-

Dry the substrates completely using a nitrogen gun or by baking in an oven at 110 °C for 30 minutes.

-

-

Surface Activation (Optional but Recommended):

-

Expose the clean, dry substrates to an oxygen plasma (e.g., 50 W, 200 mTorr O₂) for 2-5 minutes to activate the surface by creating hydroxyl groups.

-

-

Application of Adhesion Promoter:

-

Place substrates in a vacuum desiccator or the deposition chamber.

-

Introduce a small vial containing ~0.5 mL of A-174 silane.

-

Evacuate the chamber to create a vapor of the silane.

-

Allow substrates to be exposed to the silane vapor for 30 minutes. This process deposits a thin monolayer of the adhesion promoter.[4]

-

Vent the chamber and proceed to the CVD process.

-

Chemical Vapor Deposition Protocol (Parylene C Example)

-

Loading:

-

Weigh the required amount of Dichloro-di-p-xylylene dimer and place it into a foil boat. A typical starting amount for a 5-10 µm film in a lab-scale coater is 5-15 grams.

-

Load the dimer boat into the vaporizer furnace.

-

Place the prepared substrates onto the fixture within the deposition chamber. Ensure a minimum spacing of 0.5 inches between items to promote uniform coating.[8]

-

-

System Pump-Down:

-

Ensure the system is sealed. Start the chiller for the cold trap and allow it to cool for at least 45 minutes before starting the deposition process.[8]

-

Start the mechanical vacuum pump to evacuate the system. The base pressure should reach <10 mTorr.

-

-

Deposition Cycle:

-

Sublimation: Heat the vaporizer furnace to 175 °C .[8] This will sublimate the solid dimer into a gaseous state.

-

Pyrolysis: Heat the pyrolysis furnace to 690 °C .[8] As the dimer gas passes through this zone, it is quantitatively cleaved into reactive p-xylylene monomers.[1]

-

Deposition: The monomer gas enters the room-temperature deposition chamber. The monomers adsorb onto all exposed surfaces (including the substrates) and spontaneously polymerize, forming a thin, conformal film. The chamber pressure will typically stabilize in the range of 20-40 mTorr during deposition.[8]

-

The deposition rate for Parylene C is approximately 5 µm/hour.[8] Run the process until the desired thickness is achieved, which is primarily determined by the initial mass of dimer used.

-

-

Cycle Completion and Venting:

-

Once all the dimer has been consumed, turn off the vaporizer and pyrolysis heaters.

-

Allow the system to remain under vacuum for an additional 30 minutes to ensure complete polymerization.

-

Close the valve to the vacuum pump and turn off the chiller.

-

Slowly vent the system back to atmospheric pressure with dry nitrogen.

-

Open the deposition chamber and carefully remove the coated substrates.

-

Quantitative Data and Process Parameters

The precise parameters for the CVD process depend on the specific Parylene variant being deposited. The table below summarizes typical values for the two most common types, Parylene N and Parylene C.

| Parameter | Parylene N | Parylene C | Unit | Reference(s) |

| Precursor Dimer | Di-para-xylylene | Dichloro-di-p-xylylene | - | [3] |

| Vaporizer / Sublimation Temp. | 160 | 175 | °C | |

| Pyrolysis Temperature | 650 | 690 | °C | |

| Deposition Temperature | Room Temperature (~25) | Room Temperature (~25) | °C | [4] |

| Process Pressure | 55 (relative units) | 15-25 (relative units) | mTorr range | |

| Typical Deposition Rate | ~0.76 | ~5.08 | µm/hour |

Note: Pressure values are often given in "vacuum units" relative to the system's base pressure and may require calibration for absolute mTorr readings.[8]

The resulting Parylene films have distinct physical and electrical properties that make them suitable for different applications.

| Property | Parylene N | Parylene C | Unit | Reference(s) |

| Dielectric Strength (25 µm film) | 7000 | 5600 | V/mil | [4] |

| Moisture Vapor Transmission | Low | Very Low | - | [4] |

| Penetrating Power | Highest | Good | - | [4] |

| Thermal Stability (in air) | ~60-80 | ~80-100 | °C | [9] |

| Appearance | Transparent, Colorless | Transparent, Colorless | - | [4] |

References

- 1. Thieme E-Journals - Organic Materials / Full Text [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]

- 4. mri.psu.edu [mri.psu.edu]

- 5. Vapor-Phase Synthesis of Poly(para-xylylene): From Coatings to Porous and Hierarchical Materials - 研究發表 - 台大化工系陳賢燁老師實驗室 [ntubbel.tw]

- 6. researchgate.net [researchgate.net]

- 7. Parylene Deposition: Process Parameters, Control & Thickness - Conformal Coating UK [conformalcoating.co.uk]

- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 9. Parylene - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Trapping of o-Xylylene with Dienophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract: o-Xylylene (also known as o-quinodimethane) is a highly reactive diene intermediate that cannot be isolated under normal conditions. However, its transient generation in situ followed by immediate trapping in a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile is a powerful synthetic strategy. This method provides a robust pathway to construct polycyclic and heterocyclic frameworks, particularly tetralin derivatives, which are common scaffolds in medicinal chemistry and natural product synthesis. These notes provide an overview of common generation methods, quantitative data for various trapping reactions, and detailed experimental protocols.

Introduction to this compound Chemistry

This compound is an isomer of xylene, but instead of two methyl groups, it possesses two exocyclic methylene groups. This structure contains a conjugated 8-π electron system within an eight-membered ring, which is highly unstable and readily undergoes reactions to regain aromaticity. The most synthetically useful of these reactions is the [4+2] cycloaddition with an alkene or alkyne (a dienophile). This Diels-Alder reaction is typically fast and highly efficient, forming a stable six-membered ring and restoring the aromaticity of the benzene ring.

Several methods have been developed to generate this reactive intermediate in situ.[1] The choice of method often depends on the stability of the starting materials and the desired reaction conditions. Common approaches include:

-

Thermal or Photochemical Ring Opening: The electrocyclic ring-opening of benzocyclobutene is a clean and widely used method.[2]

-

1,4-Elimination Reactions: Starting from α,α'-disubstituted o-xylenes (e.g., dibromides), a 1,4-elimination can be induced by metals or other reagents.

-

Cheletropic Extrusion: The extrusion of a small molecule like SO₂ from a suitable precursor can generate this compound.

-

Nitrogen Deletion Cascade: A modern approach involves the nitrogen deletion from isoindoline precursors, which fragments to form this compound in situ.[3] This method proceeds under mild conditions and exhibits excellent stereoselectivity.[4]

Once generated, the this compound is immediately trapped by a dienophile present in the reaction mixture, leading to the formation of tetralin derivatives. The efficiency and stereoselectivity of this trapping process are key considerations for synthetic applications.[5]

Reaction Mechanism and Workflow

The overall process involves two main stages: the generation of the this compound intermediate and its subsequent cycloaddition with a dienophile.

Caption: General mechanism for the generation and trapping of this compound.

The experimental workflow follows a logical progression from reaction setup under controlled conditions to product isolation and purification.

Caption: A typical experimental workflow for this compound trapping reactions.

Quantitative Data: Dienophile Trapping Efficiency

The choice of dienophile significantly impacts the yield and stereochemistry of the resulting cycloadduct. Electron-deficient alkenes are particularly effective dienophiles in this reaction. The following table summarizes the isolated yields for the trapping of this compound (generated via nitrogen deletion from an isoindoline precursor) with various dienophiles.[4][6] Notably, these reactions proceed with high diastereoselectivity, yielding exclusively the trans product.[4]

| Entry | Dienophile | Product Structure | Solvent | Yield (%)[4][6] | Diastereoselectivity |

| 1 | N-Phenylmaleimide | trans-N-Phenyl-tetralin-2,3-dicarboximide | Toluene | 95 | >20:1 (trans) |

| 2 | N-Methylmaleimide | trans-N-Methyl-tetralin-2,3-dicarboximide | Toluene | 91 | >20:1 (trans) |

| 3 | Maleic Anhydride | trans-Tetralin-2,3-dicarboxylic anhydride | Toluene | 85 | >20:1 (trans) |

| 4 | Diethyl Fumarate | trans-Diethyl tetralin-2,3-dicarboxylate | Toluene | 70 | >20:1 (trans) |

| 5 | Diethyl Maleate | trans-Diethyl tetralin-2,3-dicarboxylate | Toluene | 65 | >20:1 (trans) |

| 6 | Acrylonitrile | trans-2-Cyanotetralin | Toluene | 60 | >20:1 (trans) |

| 7 | Methyl Acrylate | trans-Methyl tetralin-2-carboxylate | Toluene | 75 | >20:1 (trans) |

| 8 | Phenyl Vinyl Sulfone | trans-2-(Phenylsulfonyl)tetralin | Toluene | 88 | >20:1 (trans) |

Experimental Protocols

Protocol 1: Generation via Nitrogen Deletion and Trapping with N-Phenylmaleimide

This protocol is adapted from a modern method utilizing an anomeric amide as a nitrogen deletion reagent, which offers mild conditions and high yields.[4][6]

Materials:

-

N-Boc-isoindoline (this compound precursor)

-

N-Phenylmaleimide (dienophile)

-

1-(Pivaloyloxy)-2-(pyridin-2-yl)pyrrolidine (Anomeric Amide, Nitrogen Deletion Reagent)

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Standard air-free glassware (Schlenk flask, syringes)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a dry 25 mL Schlenk flask under an argon atmosphere, add N-Boc-isoindoline (0.2 mmol, 1.0 equiv.), N-phenylmaleimide (0.3 mmol, 1.5 equiv.), and the anomeric amide (0.3 mmol, 1.5 equiv.).

-

Solvent Addition: Add 2.0 mL of anhydrous toluene to the flask via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture in a preheated oil bath at 110 °C.

-

Monitoring: Stir the reaction at this temperature for 12-24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure trans-N-Phenyl-tetralin-2,3-dicarboximide product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Thermal Generation from Benzocyclobutene and Trapping

This protocol describes the classical approach of generating this compound by heating benzocyclobutene in the presence of a dienophile.

Materials:

-

Benzocyclobutene (this compound precursor)

-

Maleic anhydride (dienophile)

-

o-Dichlorobenzene or Xylene (high-boiling solvent)

-

Reflux condenser

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve maleic anhydride (1.1 equiv.) in o-dichlorobenzene (providing a ~0.5 M solution).

-

Initiation: Heat the solution to a gentle reflux (~180 °C).

-

Precursor Addition: Slowly add a solution of benzocyclobutene (1.0 equiv.) in a small amount of o-dichlorobenzene to the refluxing mixture over a period of 1-2 hours using a syringe pump. This slow addition minimizes the dimerization of the this compound.

-

Reaction Completion: After the addition is complete, maintain the reflux for an additional 2-3 hours to ensure complete reaction.

-

Cooling and Isolation: Cool the reaction mixture to room temperature. The product may crystallize upon cooling. If so, collect the crystals by vacuum filtration and wash with cold hexane.

-

Purification: If the product does not crystallize or requires further purification, concentrate the solvent under reduced pressure (note: a high-vacuum pump may be needed for o-dichlorobenzene). Purify the resulting residue by recrystallization (e.g., from a toluene/hexane mixture) or by silica gel chromatography to yield the pure trans-tetralin-2,3-dicarboxylic anhydride.

Stereochemical Considerations: The Endo Rule

The Diels-Alder reaction can form two possible diastereomers: the endo and exo products. For the trapping of this compound, the reaction is highly stereoselective. The "endo rule" states that the transition state where the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the diene is electronically favored. This leads to the formation of the endo adduct as the major kinetic product. However, in the case of the nitrogen-deletion cascade, the high stereoselectivity for the trans product (which corresponds to an exo attack with respect to the dienophile's substituents) suggests a stepwise mechanism or thermodynamic control may be operative under those specific reaction conditions.[4] Researchers should be aware that while the concerted Diels-Alder mechanism often favors the endo product, the specific generation method and reaction conditions can influence the final stereochemical outcome.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. Photochemical Generation of Stable this compound Derivatives by the Electrocyclic Ring Opening of Some Polycyclic Benzocyclobutene Derivatives for JACS - IBM Research [research.ibm.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

Application of o-Xylylene in the Total Synthesis of Natural Products: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in situ generation of o-xylylenes and their subsequent trapping via Diels-Alder cycloaddition reactions represents a powerful strategy in organic synthesis for the construction of complex polycyclic and heterocyclic frameworks. These reactive dienes, often too unstable for isolation, are typically formed transiently from stable precursors and undergo spontaneous [4+2] cycloadditions, both intermolecularly and intramolecularly. This methodology has found significant application in the total synthesis of a diverse array of natural products, enabling the efficient and often stereoselective formation of key carbocyclic and heterocyclic ring systems.

This document provides detailed application notes and experimental protocols for the use of o-xylylene intermediates in the total synthesis of selected natural products, highlighting different methods for their generation and their strategic application in complex molecule assembly.

Key Concepts and Strategies

The core of this synthetic strategy revolves around the generation of an this compound intermediate, which can be achieved through several methods:

-

Thermal or Photochemical Ring-Opening of Benzocyclobutenes: This method involves the conrotatory opening of a benzocyclobutene ring to furnish the corresponding (E,E)-o-xylylene. The reaction is typically driven by heat and allows for the predictable formation of the reactive diene.

-

1,4-Elimination Reactions: Precursors bearing leaving groups at the benzylic positions can undergo 1,4-elimination to generate the this compound. Common precursors include 1,2-bis(halomethyl)benzenes and their analogs.

-

Cheletropic Extrusion: Small molecules like sulfur dioxide can be extruded from cyclic sulfones (benzo[c]thiophene-2,2-dioxides) under thermal conditions to yield the this compound.

-

From o-Quinone Methides: o-Quinone methides, which are heterocyclic analogs of o-xylylenes, can be generated from various precursors, including Mannich bases and through enzymatic hydroxylation of o-cresol derivatives. These intermediates readily participate in hetero-Diels-Alder reactions.

The generated this compound can then be trapped by a dienophile. In an intramolecular setting, the dienophile is tethered to the this compound precursor, leading to the formation of fused or bridged polycyclic systems. In an intermolecular reaction, a separate dienophile is present in the reaction mixture. The stereochemical outcome of the Diels-Alder reaction is often highly predictable, following the well-established endo-selectivity rule, although steric factors in intramolecular reactions can influence the stereochemical course.

Application in Natural Product Total Synthesis: Case Studies

Case Study 1: Chemoenzymatic Total Synthesis of (-)-Xyloketal D (Narayan Synthesis)

The Narayan group developed a concise and innovative chemoenzymatic approach for the total synthesis of (-)-Xyloketal D. This strategy utilizes a non-heme iron (NHI) dependent monooxygenase to catalyze the benzylic hydroxylation of a resorcinol precursor, which then spontaneously eliminates water to form an o-quinone methide. This reactive intermediate is subsequently trapped in a hetero-Diels-Alder reaction.[1]

Experimental Workflow:

Caption: Chemoenzymatic synthesis of (-)-Xyloketal D workflow.

Quantitative Data Summary:

| Step | Reactants | Reagents/Conditions | Product(s) | Yield | Diastereomeric Ratio | Ref. |

| Enzymatic Hydroxylation | 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethan-1-one | ClaD enzyme (2.5 mol%), Glucose (2.0 equiv), GDH (1 mg/mL), NADP+ (0.1 mM), KPi buffer (100 mM, pH 7.5), 22 °C, 24 h | 1-(2,4-dihydroxy-3-(hydroxymethyl)-5-methylphenyl)ethan-1-one | >95% | N/A | [1] |

| Diels-Alder Cycloaddition | 1-(2,4-dihydroxy-3-(hydroxymethyl)-5-methylphenyl)ethan-1-one (in situ) | (R)-2,4-dimethyl-4,5-dihydrofuran, Benzene, 80 °C, 12 h | (-)-Xyloketal D and its C5 epimer | 64% | 2:1 | [1] |

Detailed Experimental Protocol (Narayan Synthesis):

Step 1: Chemoenzymatic Generation of o-Quinone Methide and Diels-Alder Cycloaddition

-

To a solution of 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethan-1-one (1.0 equiv) in potassium phosphate buffer (100 mM, pH 7.5) is added glucose (2.0 equiv), NADP+ (to a final concentration of 0.1 mM), and glucose dehydrogenase (GDH, 1 mg/mL).

-

The reaction is initiated by the addition of the ClaD enzyme (2.5 mol%).

-

The reaction mixture is stirred at 22 °C for 24 hours to ensure complete conversion to the benzylic alcohol intermediate.

-

Following the enzymatic reaction, (R)-2,4-dimethyl-4,5-dihydrofuran (2.0 equiv) and benzene are added to the reaction mixture.

-

The biphasic mixture is heated to 80 °C and stirred vigorously for 12 hours.

-

After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford (-)-Xyloketal D and its C5 epimer as a white solid.

Case Study 2: Total Synthesis of (±)-Xyloketal D (Wilson Synthesis)

The Wilson group reported a total synthesis of racemic Xyloketal D, which also proceeds through an o-quinone methide intermediate. In this approach, the reactive diene is generated from a Mannich base precursor upon treatment with methyl iodide.

Generation of o-Quinone Methide:

Caption: Generation of o-quinone methide from a Mannich base.

Quantitative Data Summary:

| Step | Reactants | Reagents/Conditions | Product(s) | Combined Yield | Product Ratio | Ref. |

| Diels-Alder Cycloaddition | 1-(2,4-dihydroxy-3-((morpholin-4-yl)methyl)phenyl)ethan-1-one, (±)-2,4-dimethyl-4,5-dihydrofuran | Methyl iodide (3.0 equiv), reflux in dienophile | (±)-Xyloketal D, (±)-5-epi-Xyloketal D, and two spiroacetal diastereomers | 54% | 11:1:3:3 | [2] |

Detailed Experimental Protocol (Wilson Synthesis):

Step 1: Synthesis of the Mannich Base Precursor

-

A mixture of 2,4-dihydroxyacetophenone (1.0 equiv), morpholine (1.2 equiv), and aqueous formaldehyde (37 wt. %, 1.2 equiv) in ethanol is heated at reflux for 4 hours.

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 1-(2,4-dihydroxy-3-((morpholin-4-yl)methyl)phenyl)ethan-1-one.

Step 2: Generation of o-Quinone Methide and Diels-Alder Cycloaddition

-

A solution of the Mannich base (1.0 equiv) and methyl iodide (3.0 equiv) in (±)-2,4-dimethyl-4,5-dihydrofuran (used as both reactant and solvent) is heated at reflux for 18 hours.

-

The reaction mixture is cooled and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography (eluent: diethyl ether/petroleum ether gradient) to yield a mixture of (±)-Xyloketal D, (±)-5-epi-Xyloketal D, and two spiroacetal diastereomers.

Case Study 3: Formal Synthesis of (±)-Estrone (Kametani Synthesis)

The Kametani group pioneered the use of the intramolecular Diels-Alder reaction of an this compound generated from a benzocyclobutene precursor for the synthesis of steroids. This elegant strategy allows for the rapid construction of the steroidal ABCD ring system.

Synthetic Strategy:

Caption: Kametani's strategy for steroid synthesis.

Quantitative Data Summary:

| Step | Reactant | Reagents/Conditions | Product | Yield | Diastereoselectivity | Ref. |

| Intramolecular Diels-Alder Reaction | 1-cyano-1-(3-methoxybenzyl)-2-vinylcyclobutane | o-Dichlorobenzene, 220 °C, sealed tube, 2 h | 3-methoxy-8,14-seco-gona-1,3,5(10),9(11)-tetraen-14-one-13-carbonitrile | >90% | High | [3] |

Detailed Experimental Protocol (Kametani Synthesis):

Step 1: Synthesis of the Benzocyclobutene Precursor

The synthesis of the benzocyclobutene precursor involves multiple steps which are detailed in the original literature.

Step 2: Thermolysis and Intramolecular Diels-Alder Cycloaddition

-

A solution of 1-cyano-1-(3-methoxybenzyl)-2-vinylcyclobutane in anhydrous o-dichlorobenzene is placed in a sealed tube under an inert atmosphere.

-

The sealed tube is heated in an oil bath at 220 °C for 2 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the tetracyclic steroid core.

Conclusion

The use of this compound intermediates in Diels-Alder reactions provides a powerful and versatile tool for the construction of complex molecular architectures found in a wide range of natural products. The ability to generate these reactive dienes in situ from stable precursors under various conditions, including thermal, photochemical, and enzymatic methods, allows for a high degree of control and flexibility in synthetic design. The examples of the total syntheses of (-)-Xyloketal D and (±)-Estrone highlight the strategic application of this methodology in achieving efficient and stereoselective access to challenging target molecules. These protocols serve as a valuable resource for researchers in natural product synthesis and drug discovery, providing a foundation for the development of novel synthetic strategies and the creation of new molecular entities.

References

Application Notes and Protocols for Flash Vacuum Pyrolysis of o-Xylylene Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction